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Compound of Interest

Compound Name: 5-Iodo-2-methylbenzofuran

Cat. No.: B1609017 Get Quote

5-Iodo-2-methylbenzofuran is a heterocyclic compound of significant interest as a versatile

building block in medicinal chemistry and materials science.[1] The benzofuran scaffold is a

privileged structure found in numerous natural products and pharmacologically active

molecules. The introduction of an iodine atom at the 5-position provides a reactive handle for

further functionalization through cross-coupling reactions, while the 2-methyl group influences

the electronic properties and steric profile of the molecule.

Unambiguous structural confirmation is paramount in any synthetic workflow. ¹³C NMR

spectroscopy is a powerful, non-destructive analytical technique that provides precise

information about the carbon skeleton of a molecule. Each unique carbon atom in a structure

produces a distinct signal (resonance) in the spectrum, with its position (chemical shift, δ) being

exquisitely sensitive to its local electronic environment. This guide will detail the expected ¹³C

NMR spectrum of 5-Iodo-2-methylbenzofuran, explaining the rationale behind the chemical

shift of each carbon atom.

Theoretical Principles: Predicting Chemical Shifts in
Substituted Benzofurans
Direct experimental ¹³C NMR data for 5-Iodo-2-methylbenzofuran is not widely published.

Therefore, a predictive analysis based on the foundational principles of substituent effects is

the most scientifically rigorous approach. We can construct a reliable predicted spectrum by

deconstructing the molecule into its core components—the benzofuran nucleus, the 2-methyl

group, and the 5-iodo group—and analyzing their individual and combined effects.
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The Benzofuran Core
The benzofuran system consists of nine unique carbon atoms. The chemical shifts of the

parent benzofuran molecule serve as our baseline. Aromatic and heteroaromatic carbons

typically resonate between δ 100 and 160 ppm.[2][3]

The Influence of the 2-Methyl Group
The methyl group (CH₃) at the C-2 position is a weak electron-donating group (EDG) through

an inductive effect. Its primary impact is a significant downfield shift (deshielding) on the carbon

to which it is attached (C-2) and a more modest effect on adjacent carbons. The methyl carbon

itself will appear far upfield, typically in the δ 10-20 ppm range.[4]

The Influence of the 5-Iodo Group
The iodine substituent at the C-5 position has two opposing electronic effects on the aromatic

ring:

Inductive Effect (-I): As a halogen, iodine is electronegative and withdraws electron density

through the sigma bond network, which tends to deshield nearby carbons.

Resonance Effect (+M): The lone pairs on the iodine atom can be delocalized into the

aromatic π-system, donating electron density.

However, for ¹³C NMR, the most dominant influence of iodine (and bromine) is the "heavy atom

effect." This is a shielding (upfield shift) phenomenon experienced by the carbon atom directly

bonded to the heavy halogen (the ipso-carbon). This effect is so pronounced that it often

counteracts any deshielding from inductive effects, resulting in a signal that is significantly

upfield compared to the corresponding carbon in the unsubstituted parent compound.[5][6] The

effect on other carbons in the ring (ortho, meta, para) is more complex but generally follows

predictable patterns of substituent chemical shift (SCS) effects.[7]

Predicted ¹³C NMR Spectrum and Assignment
By combining the baseline shifts of 2-methylbenzofuran with the known substituent effects of

iodine, we can predict the ¹³C NMR spectrum of 5-Iodo-2-methylbenzofuran. The numbering

convention used for assignment is shown in the diagram below.
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Caption: Structure and standard numbering of the benzofuran ring.

The predicted chemical shifts are summarized in the table below. These values are estimated

based on additive rules and comparison with known data for 2-methylbenzofuran and

iodobenzene.[4][6]
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Carbon Atom
Predicted Chemical Shift
(δ, ppm)

Rationale for Assignment

C-2 ~156.5

Quaternary carbon,

significantly deshielded by the

adjacent oxygen and the

methyl substituent.

C-3 ~102.0
Shielded carbon adjacent to

the oxygen and C-2.

C-3a ~129.0

Quaternary carbon at the ring

junction. Moderately affected

by the iodo group.

C-4 ~129.5
Deshielded aromatic CH, ortho

to the iodine atom.

C-5 ~85.0

Key Signal: The ipso-carbon

attached to iodine. Strongly

shielded by the heavy atom

effect.[5]

C-6 ~114.0
Aromatic CH, ortho to the

iodine atom.

C-7 ~124.0
Aromatic CH, meta to the

iodine atom.

C-7a ~154.0

Quaternary carbon at the ring

junction, deshielded by the

adjacent oxygen.

-CH₃ ~14.5

Methyl carbon, highly shielded

and found in the typical

aliphatic region.

Note: These are predicted values. Actual experimental values may vary slightly depending on

the solvent and experimental conditions.
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Experimental Protocol for ¹³C NMR Acquisition
This section provides a self-validating, field-proven protocol for acquiring a high-quality ¹³C

NMR spectrum. The causality behind each step is explained to ensure reproducibility and

accuracy.

Sample Preparation
Analyte: Weigh approximately 20-30 mg of 5-Iodo-2-methylbenzofuran. Rationale: This

provides a sufficient concentration for a good signal-to-noise ratio in a reasonable number of

scans, especially for quaternary carbons which have long relaxation times.

Solvent: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). Rationale: CDCl₃

is a standard choice for its excellent solubilizing power for many organic compounds and its

single, well-characterized solvent peak at δ 77.16 ppm, which serves as a convenient

internal reference.[2]

Standard: Tetramethylsilane (TMS) is often added as an internal standard for precise

chemical shift calibration to δ 0.00 ppm. However, modern spectrometers can accurately

reference the residual solvent signal.[5]

Filtration: If any particulate matter is visible, filter the solution through a small plug of glass

wool directly into a clean, dry 5 mm NMR tube. Rationale: Solid impurities can degrade

spectral resolution by disrupting the magnetic field homogeneity.

Spectrometer Setup and Data Acquisition
Instrument: A 400 MHz (or higher) NMR spectrometer is recommended.

Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker

instruments).

Key Parameters:

Spectral Width (SW): ~240 ppm (from -10 to 230 ppm). Rationale: This range comfortably

covers all expected carbon signals from the upfield methyl to potentially downfield

quaternary carbons.
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Acquisition Time (AQ): ~1.0-1.5 seconds. Rationale: Balances resolution with experimental

time.

Relaxation Delay (D1): 5-10 seconds. Rationale: This is a critical parameter. Quaternary

carbons (like C-2, C-3a, C-5, C-7a) lack attached protons and thus relax much more

slowly. A longer delay is essential to allow these carbons to fully relax between pulses,

ensuring their signals are not attenuated and can be accurately integrated if needed.

Number of Scans (NS): 1024 to 4096 scans. Rationale: Due to the low natural abundance

of ¹³C (~1.1%), signal averaging is required to achieve an adequate signal-to-noise ratio.

Temperature: 298 K (25 °C).

Data Processing
Fourier Transform: Apply an exponential line broadening factor (LB) of 1-2 Hz to improve the

signal-to-noise ratio, followed by Fourier transformation.

Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in

pure absorption mode. Apply an automatic baseline correction algorithm to ensure a flat

baseline.

Referencing: Calibrate the spectrum by setting the CDCl₃ solvent peak to δ 77.16 ppm.

Visualization of Experimental and Analytical
Workflow
The logical flow from sample preparation to final spectral assignment is a critical, self-validating

system.

Caption: Workflow for ¹³C NMR analysis of 5-Iodo-2-methylbenzofuran.

Conclusion
The ¹³C NMR spectrum of 5-Iodo-2-methylbenzofuran is characterized by nine distinct

signals. The most informative and unambiguous resonance for structural confirmation is the

ipso-carbon C-5, which is predicted to appear at an unusually high field (around δ 85.0 ppm)
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due to the heavy atom effect of iodine. The remaining signals can be confidently assigned

based on established substituent effects on the benzofuran framework. By employing the

detailed experimental protocol provided, researchers can acquire high-quality, reproducible

data. This guide serves as a comprehensive resource, blending theoretical prediction with

practical application to facilitate the confident structural elucidation of 5-Iodo-2-
methylbenzofuran and related compounds in a drug discovery or materials science setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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